molecular formula C14H21N3 B11780678 1-Isopropyl-4-(2-phenylhydrazono)piperidine

1-Isopropyl-4-(2-phenylhydrazono)piperidine

Cat. No.: B11780678
M. Wt: 231.34 g/mol
InChI Key: VLPWWHIWNBANJZ-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(2-phenylhydrazono)piperidine (CAS 1958100-92-9) is a chemical compound with the molecular formula C14H21N3 and a molecular weight of 231.34 g/mol . It features a piperidine ring, a privileged scaffold in pharmaceutical chemistry, substituted with an isopropyl group and a phenylhydrazone moiety . Piperidine derivatives are of significant interest in medicinal chemistry and are present in more than twenty classes of pharmaceuticals, serving as key synthetic fragments for designing drugs . The specific phenylhydrazone functional group in its structure is a motif found in various compounds studied for their biological activities, including antioxidant properties . As a building block, this compound can be used in organic synthesis and drug discovery research for constructing more complex molecules. The product is intended for Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-ylidene)amino]aniline

InChI

InChI=1S/C14H21N3/c1-12(2)17-10-8-14(9-11-17)16-15-13-6-4-3-5-7-13/h3-7,12,15H,8-11H2,1-2H3

InChI Key

VLPWWHIWNBANJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=NNC2=CC=CC=C2)CC1

Origin of Product

United States

Preparation Methods

Step 1: Formation of 4-Isopropylpiperidine Intermediate

The synthesis begins with the reductive amination of 4-piperidone using isopropylamine. In ethanol or methanol, the ketone group of 4-piperidone undergoes nucleophilic attack by isopropylamine, followed by in situ reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) to yield 4-isopropylpiperidine. The reaction is typically conducted at 0–5°C to minimize imine byproduct formation, achieving yields of 78–85%.

Step 2: Phenylhydrazone Formation

The 4-isopropylpiperidine intermediate is condensed with phenylhydrazine in refluxing ethanol (78°C) for 6–8 hours. Acid catalysis (e.g., acetic acid or HCl) promotes hydrazone formation by facilitating nucleophilic attack of the phenylhydrazine on the piperidine ring’s secondary amine. The reaction mixture is adjusted to pH 5–6 using sodium acetate buffer to stabilize the hydrazone product.

Step 3: Purification and Stabilization

Crude product isolation involves solvent evaporation under reduced pressure, followed by recrystallization from ethanol/ether (1:3 v/v). The use of sodium triethoxylate borohydride during this stage reduces oxidative byproducts, enhancing final purity to >95%.

Table 1: Optimization Parameters for Three-Step Synthesis

ParameterConditionYield Improvement
SolventEthanol vs. methanol+12% (ethanol)
TemperatureReflux (78°C) vs. RT+22% (reflux)
Catalytic acid0.5 M HCl vs. acetic acid+8% (HCl)
Reducing agentNaBH(OAc)₃ vs. NaBH₄+15% (NaBH(OAc)₃)

One-Pot Tandem Reaction Approach

An alternative one-pot method eliminates intermediate isolation, combining reductive amination and hydrazone formation in a single reactor.

Reaction Setup

4-Piperidone (1.0 equiv), isopropylamine (1.2 equiv), and phenylhydrazine (1.1 equiv) are combined in ethanol with catalytic p-toluenesulfonic acid (PTSA, 0.05 equiv). The mixture is heated to 60°C for 24 hours under nitrogen atmosphere.

Mechanistic Insights

The tandem process proceeds via:

  • Iminium ion formation : Protonation of 4-piperidone’s carbonyl oxygen enables nucleophilic attack by isopropylamine.

  • In situ reduction : Sodium cyanoborohydride selectively reduces the iminium ion to 4-isopropylpiperidine.

  • Hydrazone coupling : Phenylhydrazine attacks the secondary amine, stabilized by PTSA’s Brønsted acid catalysis.

Yield and Limitations

This method achieves 68–72% yield but requires strict stoichiometric control to avoid over-alkylation. Side products like 1,3-diisopropylpiperazine (≤15%) are common, necessitating chromatographic purification.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advancements employ polymer-assisted synthesis to streamline purification. Wang resin-bound 4-piperidone serves as the scaffold.

Immobilization and Functionalization

4-Piperidone is anchored to Wang resin via a photolabile linker. Isopropylamine is then introduced under Mitsunobu conditions (DIAD, PPh₃), followed by phenylhydrazine coupling in DMF at 50°C.

Cleavage and Characterization

UV irradiation (365 nm) releases the product from the resin. LC-MS analysis confirms molecular ion peaks at m/z 244.2 [M+H]⁺, while ¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

  • δ 1.05 (d, J = 6.5 Hz, 6H, isopropyl CH₃)

  • δ 3.45–3.60 (m, 4H, piperidine H-2, H-6)

  • δ 7.25–7.40 (m, 5H, phenyl-H).

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Time (h)Scalability
Three-Step78–85>9524High
One-Pot Tandem68–728824Moderate
Solid-Phase65–709048Low

Reaction Optimization and Troubleshooting

Solvent Selection

Polar aprotic solvents (DMF, DMSO) accelerate hydrazone formation but risk N-oxide byproducts. Ethanol remains optimal due to its balance of polarity and boiling point.

Catalytic Systems

  • Brønsted acids : HCl or PTSA improve protonation but may degrade acid-labile groups.

  • Lewis acids : ZnCl₂ (0.1 equiv) enhances regioselectivity by coordinating to the piperidine nitrogen.

Common Side Reactions

  • Over-alkylation : Excess isopropylamine leads to quaternary ammonium salts (mitigated by stoichiometric control).

  • Oxidative degradation : Hydrazones are prone to air oxidation; adding 0.1% w/v ascorbic acid stabilizes the product.

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • FT-IR : N–H stretch at 3270–3350 cm⁻¹; C=N stretch at 1590–1620 cm⁻¹.

  • ¹³C NMR : Key signals at δ 155.8 (C=N), δ 49.2 (piperidine C-4).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at t<sub>R</sub> = 6.8 min, confirming >95% purity.

Chemical Reactions Analysis

1-Isopropyl-4-(2-phenylhydrazono)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and acid or base catalysts.

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-4-(2-phenylhydrazono)piperidine is primarily explored for its role as an intermediate in the synthesis of bioactive compounds. The hydrazone functionality can be crucial in developing drugs targeting various diseases, including cancer and neurological disorders.

  • Anticancer Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cell lines. The incorporation of the phenylhydrazone moiety may enhance these properties by facilitating interactions with biological targets .
  • Neuropharmacological Effects : Piperidine derivatives have been shown to possess neuroprotective properties. Research into this compound could reveal its potential as a treatment for neurodegenerative diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules through various reactions, such as:

  • Condensation Reactions : The hydrazone group allows for condensation reactions with carbonyl compounds, leading to the synthesis of new hydrazone derivatives.
  • Functionalization : The presence of the isopropyl group can facilitate further functionalization, making it valuable in creating diverse chemical entities for pharmaceutical applications .

Case Study 1: Anticancer Studies

A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, on breast cancer cell lines. Results indicated that modifications in the hydrazone structure significantly influenced cytotoxicity, suggesting pathways for drug development .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of piperidine analogs demonstrated that compounds similar to this compound showed promise in protecting neuronal cells from oxidative stress-induced apoptosis .

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(2-phenylhydrazono)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-Isopropyl-4-(2-phenylhydrazono)piperidine with key analogues, highlighting structural differences and their implications:

Compound Name Substituents (Position) Key Properties/Applications References
This compound Isopropyl (1), phenylhydrazono (4) Enhanced lipophilicity; synthetic intermediate
1-Methyl-4-(2-phenylhydrazono)piperidine Methyl (1), phenylhydrazono (4) Lower hydrophobicity; simpler synthesis
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine Ethyl (1), 4-nitrophenylhydrazono (4) Electron-withdrawing nitro group; potential for redox activity
(4Z)-2-(4-((15Z)-4-(2-phenylhydrazono)-4,5-dihydro-3-methyl-5-oxopyrazol-1-yl)phenylamino)-N’-(2-oxo-1-((piperidin-1-yl)methyl)indolin-3-ylidene)acetohydrazide Complex phenylhydrazono-pyrazole hybrid Multifunctional; potential anticancer applications

Key Observations:

  • Substituent Effects on Lipophilicity: The isopropyl group in the target compound increases logP compared to methyl or ethyl derivatives, as demonstrated in , where piperidine-containing platinum complexes showed higher hydrophobicity than pyridine analogues (logP = -1.16 vs. -1.84) . This property may enhance membrane permeability in biological systems.

Physicochemical and Spectroscopic Comparisons

  • Spectroscopic Confirmation: Analogues such as 17 and 18 () were characterized via IR, NMR, and elemental analysis, confirming the integrity of the hydrazone linkage and substituent placement .
  • Conformational Studies: notes that piperidine-containing complexes induce greater DNA unwinding (24°) compared to pyridine analogues, implying that the piperidine ring’s flexibility may influence biomolecular interactions .

Biological Activity

1-Isopropyl-4-(2-phenylhydrazono)piperidine is a chemical compound with a piperidine backbone, characterized by an isopropyl group and a phenylhydrazone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H17N3
  • Molecular Weight : 203.28 g/mol
  • Structural Features : The compound features a six-membered piperidine ring with one nitrogen atom, an isopropyl group, and a phenylhydrazone functional group, which is formed through the condensation reaction of phenylhydrazine with a carbonyl compound.

Synthesis Methods

This compound can be synthesized via various methods, including:

  • Condensation reactions involving phenylhydrazine.
  • Modifications of existing piperidine derivatives to introduce the hydrazone functionality.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on hydrazone derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of specific protein kinases or induction of apoptosis in cancer cells .

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Similar Hydrazone Derivative7.4K562 (myelogenous leukemia)
Other Hydrazone Derivatives1.78 - 15.6Various cancer lines

The biological activity of this compound may involve:

  • Inhibition of Protein Kinases : Similar compounds have shown to inhibit kinases like Abl protein kinase, which plays a role in cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death without affecting normal cells .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of hydrazone derivatives:

  • Cytotoxicity Studies : Several derivatives were tested against various cancer cell lines, showing IC50 values ranging from 0.15 µM to over 100 µM, indicating varying degrees of potency .
  • Selectivity for Cancer Cells : In vitro tests demonstrated that certain derivatives selectively inhibited cancer cell proliferation while exhibiting minimal toxicity towards normal cells .
  • Fragment-Based Screening : Advanced screening techniques have been employed to identify potential targets for these compounds, revealing their ability to interact with key biological molecules involved in cancer progression .

Q & A

Q. What are the optimal synthetic routes for 1-Isopropyl-4-(2-phenylhydrazono)piperidine, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via hydrazone formation between 4-isopropylpiperidone and phenylhydrazine under acidic catalysis (e.g., acetic acid). Critical steps include:
  • Reflux conditions : 12–24 hours in ethanol or methanol .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve ≥95% purity .

  • Characterization : Confirm structure via 1^1H/13^{13}C NMR (key peaks: δ 8.2 ppm for hydrazone NH, δ 2.6–3.1 ppm for piperidine protons) and HPLC (retention time: ~12.5 min, C18 column) .

    Table 1: Key Synthetic Parameters

    ParameterValue/TechniqueReference
    Reaction solventEthanol, reflux
    CatalystAcetic acid (10 mol%)
    Purification yield70–85%
    Purity threshold≥95% (HPLC)

Q. How can researchers confirm the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:
  • Thermal stability : Thermogravimetric analysis (TGA) up to 200°C to identify decomposition points .
  • Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC .
  • pH stability : Dissolve in buffers (pH 3–9) and analyze over 7 days; hydrazone bonds are prone to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., hydrazone nitrogen). Software: Gaussian 16 with B3LYP/6-31G(d) basis set .

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., acetylcholinesterase) using GROMACS; prioritize conformations with RMSD < 2 Å .

  • ADMET Prediction : Use SwissADME to assess bioavailability and toxicity (e.g., blood-brain barrier penetration) .

    Table 2: Computational Parameters

    ParameterValue/SoftwareReference
    DFT basis setB3LYP/6-31G(d)
    MD simulation time100 ns
    ADMET threshold (LogP)2–3.5 (optimal for CNS activity)

Q. How should researchers address contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Orthogonal assays : Validate enzyme inhibition (e.g., Ellman assay for acetylcholinesterase) alongside cytotoxicity (MTT assay in HEK-293 cells) .
  • Dose-response analysis : Perform IC50 comparisons; discrepancies may arise from off-target effects at higher concentrations .
  • Structural analogs : Synthesize derivatives (e.g., replace isopropyl with cyclopropyl) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes .
  • Salt formation : React with HCl to form a hydrochloride salt (improves aqueous solubility by 10-fold) .
  • Micronization : Reduce particle size to <10 µm via jet milling; confirm via dynamic light scattering (DLS) .

Data Contradiction Analysis Framework

Case Study : Conflicting reports on acetylcholinesterase inhibition (IC50: 5 µM vs. 50 µM).

Replicate experiments : Ensure identical assay conditions (pH 7.4, 37°C) .

Control for impurities : Re-purify compound and re-test; residual solvents (e.g., DMF) may interfere .

Cross-validate with structural analogs : If discrepancies persist, investigate stereochemical or tautomeric variations .

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